molecular formula C16H24N2O2 B129762 Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate CAS No. 170011-57-1

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Katalognummer: B129762
CAS-Nummer: 170011-57-1
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: YRLQFRXDWBFGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 170011-57-1 or 875798-79-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-aminophenyl substituent at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of enzyme inhibitors and receptor modulators due to its amine functionality, which enables further derivatization . The Boc group enhances solubility and stability during synthetic processes, while the 4-aminophenyl moiety provides a site for conjugation or interaction with biological targets .

Eigenschaften

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQFRXDWBFGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620434
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170011-57-1
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction is carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-aminophenylpiperidine is dissolved in an organic solvent like . Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.

    Purification: The product is purified by or to obtain tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester derivative of this compound serves as a key intermediate in palladium-catalyzed coupling reactions. For example:

  • Reaction : Reaction with aryl bromides (e.g., methyl 4-bromobenzoate) under Suzuki conditions yields biaryl derivatives.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.

  • Yield : ~99% (isolated as white amorphous solids) .

SubstrateProductCatalystYield
4-Bromonitrobenzene4-(2-Aminophenyl)piperidine derivativePd(PPh₃)₄96%
3-Bromoaniline4-(3-Aminophenyl)piperidine derivativePd(PPh₃)₄50%

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is readily removed under acidic conditions to generate free amines:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions : 25°C, 2 hours.

  • Outcome : Quantitative conversion to 4-(4-aminophenyl)piperidine .

Mechanism :
Boc protected amine+TFAFree amine+CO2+tert butanol\text{Boc protected amine}+\text{TFA}\rightarrow \text{Free amine}+\text{CO}_2+\text{tert butanol}

Amide Bond Formation

The primary amine undergoes coupling with carboxylic acids or activated esters:

  • Example : Reaction with propiolic acid derivatives forms triazole-linked conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Conditions : CuI, DIPEA, DMF, 0°C, 5 minutes.

  • Yield : 90–97% .

Key Applications :

  • Synthesis of PROTACs (proteolysis-targeting chimeras) for protein degradation.

  • Generation of GLP-1 receptor agonists for diabetes research .

Oxidation and Reduction Reactions

  • Oxidation :

    • The amine group can be oxidized to nitro or nitroso intermediates using KMnO₄ or CrO₃ (typical for aromatic amines).

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, though this is less common due to the compound’s pre-existing amine .

Metabolic Reactions (In Vivo)

In pharmacokinetic studies, the compound undergoes hepatic metabolism:

  • Primary Pathway : N-Dealkylation of the piperidine ring.

  • Enzymes : Cytochrome P450 (CYP3A4/5).

  • Metabolites : 4-(4-Aminophenyl)piperidine and tert-butanol .

Stability and Reactivity Insights

  • Thermal Stability : Stable below 150°C; decomposition occurs via Boc-group cleavage at higher temperatures .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes under strongly acidic/basic conditions .

  • Light Sensitivity : Requires storage in dark, dry environments to prevent degradation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy by improving binding affinity to biological targets.

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological conditions. For instance, modifications to the piperidine ring have led to compounds with improved potency against targets associated with Alzheimer's disease .

Organic Synthesis

This compound plays a crucial role in organic synthesis, facilitating the development of complex organic molecules. It serves as a building block for synthesizing new chemical entities with potential therapeutic applications.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)
AlkylationN-Alkylated derivatives75
AcylationAcylated products85
Coupling ReactionsBiaryl compounds70

Material Science

In material science, this compound is used in the formulation of advanced materials. It contributes to the development of polymers and composites with enhanced mechanical properties.

Application Example: Polymer Development

The incorporation of this compound into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for high-performance applications .

Biochemical Research

Researchers utilize this compound in studies involving receptor binding and enzyme inhibition. Its ability to modulate biological processes makes it valuable in drug interaction studies.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition revealed that modifications of this compound could lead to compounds that selectively inhibit specific enzymes linked to cancer progression .

Custom Synthesis

The versatility of this compound allows for modifications that tailor specific properties for custom synthesis projects in both academic and industrial settings.

Table 2: Custom Synthesis Applications

Modification TypePurposeOutcome
Functional Group AdditionEnhance solubilityImproved bioavailability
Ring ModificationAlter pharmacokineticsEnhanced metabolic stability

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand that binds to receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Substituent Position and Ring Size Variations
Compound Name CAS Number Key Structural Differences Physicochemical Properties Applications
This compound 170011-57-1 Piperidine ring, 4-aminophenyl at 4-position Light yellow solid; MW 277.36 (as free base) Intermediate for kinase inhibitors, enzyme modulators
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate 1171197-20-8 Azetidine (4-membered ring) instead of piperidine Not reported Potential for constrained geometry in drug design
Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate 387827-19-2 3-Aminophenyl substituent (meta vs. para) 95% purity; solid Positional isomer effects on receptor binding
Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate 199105-03-8 2-Aminophenyl substituent (ortho vs. para) 95% purity; solid Altered steric interactions in catalysis

Key Observations :

  • Substituent Position: Para-substituted amino groups (target compound) exhibit stronger electronic effects compared to meta or ortho isomers, influencing hydrogen bonding and π-π stacking in biological systems .
Functional Group Variations
Compound Name CAS Number Functional Group Variation Physicochemical Properties Applications
Tert-butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate N/A Methoxy-phenethyl instead of aminophenyl Not reported Dual inhibitors of butyrylcholinesterase and monoamine oxidase B (Alzheimer’s research)
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 333986-05-3 Hydroxy-pyridinylmethyl substituent 95% purity; solid Chelating agents in metal-catalyzed reactions
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 Methoxy-methylcarbamoyl group Pale yellow oil Solubility-enhancing modifications in prodrugs

Key Observations :

  • Amino vs. Methoxy Groups: The target compound’s 4-aminophenyl group provides a nucleophilic site for cross-coupling reactions, whereas methoxy derivatives (e.g., CAS N/A in ) prioritize lipophilicity and passive membrane diffusion .
  • Carbamoyl Modifications : Introduction of carbamoyl groups (e.g., CAS 139290-70-3) increases polarity, improving aqueous solubility for pharmacokinetic optimization .

Key Observations :

  • The target compound’s amino group may enhance binding to enzymes like kinases or cholinesterases, as seen in related piperidine derivatives .

Biologische Aktivität

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeted therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an amino phenyl moiety. This structure is significant for its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Degradation : The compound has been investigated for its role in modulating the ubiquitin-proteasome pathway, which is crucial for protein homeostasis in cells. It may enhance the degradation of specific proteins involved in cancer progression, thereby exerting anti-cancer effects .
  • Targeting Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of Wee-1 kinase, which plays a critical role in cell cycle regulation .
  • Cell Proliferation Inhibition : In vitro studies have reported that this compound can significantly inhibit the proliferation of various cancer cell lines, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein DegradationEnhances degradation of oncogenic proteins
Kinase InhibitionInhibits Wee-1 kinase activity
Cell ProliferationIC50 values indicating significant inhibition
SelectivityHigher selectivity for cancer cells over normal cells

Case Studies

  • In Vitro Studies : A study using human glioblastoma cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. The compound was administered at concentrations exceeding its IC50, leading to notable anti-proliferative effects .
  • In Vivo Models : Animal models have shown that administration of this compound can reduce tumor growth and metastasis in xenograft models of breast cancer. These findings support its potential as a therapeutic agent against aggressive cancer types .
  • Mechanistic Insights : Further investigations revealed that the compound may modulate gene expression related to cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action that warrants additional research .

Q & A

Q. What are the standard analytical methods for confirming the identity and purity of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate?

  • Methodological Answer : Analytical confirmation typically employs GC-MS , HPLC-TOF , and FTIR-ATR (Fourier-transform infrared spectroscopy with attenuated total reflectance). For example:
  • GC-MS : Use RT (retention time) locking with standards (e.g., tetracosane at 9.258 min) and split injection (1:50 ratio) at 280°C injector temperature. Characteristic fragment ions (e.g., m/z 57, 83, 93) aid structural verification .
  • HPLC-TOF : Compare theoretical (e.g., 276.1838 g/mol) and measured mass values (Δppm < 1.5) for purity assessment .
  • FTIR-ATR : Analyze functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear fire-resistant clothing, nitrile gloves, and safety goggles. Use a fume hood or BS-approved ventilation .
  • Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from ignition sources. Avoid exposure to moisture .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How is this compound synthesized?

  • Methodological Answer : Synthesis often involves multi-step routes , such as:
  • Step 1 : Formation of the piperidine core via cyclization or reductive amination.
  • Step 2 : Introduction of the 4-aminophenyl group via Buchwald-Hartwig coupling or nucleophilic substitution.
  • Step 3 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
  • Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data (e.g., unclassified hazards vs. observed toxicity)?

  • Methodological Answer :
  • Risk Assessment : Assume precautionary handling if GHS classification is unavailable. For example, treat as potentially toxic based on structural analogs (e.g., piperidine derivatives releasing NOₓ or NH₃ upon decomposition) .
  • Empirical Testing : Conduct acute toxicity assays (e.g., Ames test for mutagenicity) and monitor decomposition products via TGA-MS (thermogravimetric analysis-mass spectrometry) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for Boc deprotection (e.g., tert-butyl group cleavage at pH < 3) .
  • Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition onset temperatures. Store at ≤-20°C for long-term stability .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Case Study : Compare this compound with analogs (e.g., nitrobenzyl or fluorophenyl derivatives).
  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing cross-coupling reactivity but reducing solubility .
  • Steric Effects : Bulkier groups (e.g., cyclopropyl) may hinder piperidine ring conformational flexibility, affecting binding to biological targets .
  • Computational Modeling : Use DFT (density functional theory) to predict charge distribution and nucleophilic/electrophilic sites .

Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields, side reactions)?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology. For example, reduce Boc deprotection by controlling base strength .
  • Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., Boc protection) to minimize byproducts .
  • In-line Analytics : Implement PAT (process analytical technology) like FTIR or Raman spectroscopy for real-time monitoring .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting purity data from GC-MS vs. HPLC-TOF?

  • Methodological Answer :
  • Root Cause Analysis : GC-MS may underestimate purity due to thermal decomposition (e.g., Boc group degradation at high injector temperatures). Confirm via complementary methods (e.g., NMR for functional group integrity) .
  • Calibration : Use certified reference standards for both techniques to validate accuracy .

Q. What methodologies validate the absence of genotoxic impurities in synthesized batches?

  • Methodological Answer :
  • ICH M7 Guidelines : Perform LC-MS/MS screening for aryl amines (potential mutagens) at thresholds ≤1.5 μg/day.
  • AMES Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHPLC-TOF276.38 g/mol (Δppm: -1.34)
PurityGC-MS/FTIR-ATR≥98%
Thermal Stability (DSC)DSCDecomposition onset: ~180°C
LogP (Predicted)Computational2.8 (Schrödinger QikProp)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.